molecular formula C7H4ClIN4S B13202166 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13202166
M. Wt: 338.56 g/mol
InChI Key: PWPJWIFYZUOANX-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both chlorine and iodine atoms. This compound is part of the triazine family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the thiophene ring adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

    Electrophilic Substitution: Bromine (Br2), iodine monochloride (ICl)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), copper iodide (CuI)

Major Products

    Substitution Products: Various substituted triazines and thiophenes

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dihydrothiophenes

    Coupling Products: Biaryl and heteroaryl compounds

Scientific Research Applications

4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and microbial infections.

    Agriculture: The compound can be used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.

    Material Science: It can be utilized in the synthesis of advanced materials such as organic semiconductors and conductive polymers.

    Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of halogen atoms can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(3-bromothiophen-2-yl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C7H4ClIN4S

Molecular Weight

338.56 g/mol

IUPAC Name

4-chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4ClIN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13)

InChI Key

PWPJWIFYZUOANX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1I)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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